5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a novel chemical entity with potential therapeutic applications. Its structure suggests significant biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which plays a critical role in various inflammatory and respiratory diseases.
Chemical Structure
The compound can be broken down into several functional groups:
- Piperidine moiety : Contributes to the compound's interaction with biological targets.
- Benzoxazole core : Known for its pharmacological properties, including anti-inflammatory and antibacterial activities.
- Dihydropyridazine derivative : Imparts additional biological activity through its unique electronic and steric properties.
Inhibition of Phosphodiesterase 4 (PDE4)
Research indicates that compounds similar to this compound are potent inhibitors of PDE4. PDE4 is involved in the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in anti-inflammatory effects and improved airway function in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Therapeutic Applications
The compound has been explored for its potential use in treating:
- Asthma : By reducing inflammation and bronchoconstriction.
- COPD : Enhancing lung function and reducing exacerbations.
- Rheumatoid Arthritis : Modulating immune responses and inflammation.
Clinical studies have shown that similar PDE4 inhibitors can significantly improve symptoms in these conditions .
Preclinical Models
In preclinical studies, compounds structurally related to the target compound demonstrated efficacy in animal models. For instance:
- Asthma Model : A study involving a PDE4 inhibitor showed a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues .
- COPD Model : Another study highlighted the ability of a similar compound to improve lung function metrics like FEV1 (Forced Expiratory Volume in one second) .
Research Findings
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to PDE4. These studies suggest that the compound binds effectively to the active site of the enzyme, inhibiting its activity and thus increasing cAMP levels .
Properties
IUPAC Name |
5-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-12-2-5-17(23)22(20-12)11-13-6-8-21(9-7-13)28(25,26)14-3-4-16-15(10-14)19-18(24)27-16/h2-5,10,13H,6-9,11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYUQJQAXZDDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.